molecular formula C33H34N6O7 B10817578 N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide

N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide

Cat. No.: B10817578
M. Wt: 626.7 g/mol
InChI Key: NWTCZTAQSRLSCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of QC-01-175-1 involves multiple steps, including the formation of a heterobifunctional molecule that can bind to both the target protein and an E3 ubiquitin ligase. The synthetic route typically involves the following steps:

    Formation of the linker: The linker is synthesized by reacting appropriate starting materials under controlled conditions.

    Attachment of ligands: The linker is then attached to ligands that can bind to the target protein and the E3 ubiquitin ligase.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity.

Industrial Production Methods

Industrial production of QC-01-175-1 would involve scaling up the synthetic route described above. This would require optimization of reaction conditions, use of large-scale reactors, and implementation of stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

QC-01-175-1 undergoes several types of chemical reactions, including:

    Binding reactions: It binds to both the target protein (tau) and the E3 ubiquitin ligase.

    Ubiquitination: The binding of QC-01-175-1 facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Common Reagents and Conditions

    Reagents: Common reagents used in the synthesis and reactions of QC-01-175-1 include organic solvents, ligands for the target protein and E3 ubiquitin ligase, and various catalysts.

    Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure optimal binding and activity.

Major Products

The major product formed from the reactions involving QC-01-175-1 is the degraded tau protein, which is broken down into smaller peptides by the proteasome .

Scientific Research Applications

QC-01-175-1 has several scientific research applications, including:

Mechanism of Action

QC-01-175-1 exerts its effects through a mechanism known as targeted protein degradation. It binds to both the tau protein and the E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of tau protein, marking it for degradation by the proteasome. The degradation of tau protein reduces its toxic effects on neurons and improves cell survival .

Comparison with Similar Compounds

Similar Compounds

    QC-01-175: Another heterobifunctional molecule designed to degrade tau protein, similar in structure and function to QC-01-175-1.

    PROTACs targeting other proteins: Compounds such as those targeting androgen receptor or estrogen receptor, which also use the PROTAC mechanism for targeted protein degradation.

Uniqueness

QC-01-175-1 is unique in its ability to specifically target and degrade mutant tau protein associated with neurodegenerative diseases. Its design allows for selective binding to disease-associated forms of tau, making it a promising therapeutic agent for conditions such as frontotemporal dementia .

Properties

Molecular Formula

C33H34N6O7

Molecular Weight

626.7 g/mol

IUPAC Name

N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide

InChI

InChI=1S/C33H34N6O7/c40-28(8-5-20-4-6-21-23-19-34-11-10-24(23)37-26(21)18-20)36-13-15-46-17-16-45-14-12-35-25-3-1-2-22-30(25)33(44)39(32(22)43)27-7-9-29(41)38-31(27)42/h1-4,6,10-11,18-19,27,35,37H,5,7-9,12-17H2,(H,36,40)(H,38,41,42)

InChI Key

NWTCZTAQSRLSCP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC(=O)CCC4=CC5=C(C=C4)C6=C(N5)C=CN=C6

Origin of Product

United States

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